![molecular formula C20H40NO3P B2775670 2-[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane CAS No. 1005270-81-4](/img/structure/B2775670.png)
2-[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. For instance, the presence of an amino group (-NH2) typically makes a molecule a base, meaning it can accept a proton .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, amino groups can participate in acid-base reactions, while phosphoryl groups can undergo hydrolysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity are determined by the molecular structure of the compound .Scientific Research Applications
Chiral Compounds in Catalysis
Chiral diphosphines derived from cyclohexanediamine have been studied for their role in the stereoselective hydrogenation of α-acylaminoacrylic acids. The research demonstrates the effectiveness of these chiral diphosphines when used in conjunction with cationic rhodium(I) complexes as homogeneous catalysts. The optical yields of the products, such as N-benzoyl-(S)-leucine, depend significantly on the diphosphine ligands used, highlighting the importance of chiral compounds in catalysis and the synthesis of optically active materials (Kashiwabara, Hanaki, & Fujita, 1980).
Aminophosphine Complexes in Optical Storage
The study of azo polymers and their copolymerization with nitrophenyl derivatives, including the investigation of cooperative motion of polar side groups in amorphous polymers, showcases the potential of using aminophosphine-related compounds in reversible optical storage technologies. This research highlights the significant photoinduced birefringence observed in these materials, which could be leveraged for the development of high-density data storage solutions (Meng, Natansohn, Barrett, & Rochon, 1996).
Cyclohexyl Derivatives in Molecular Recognition
Cyclohexane-1,2-diamine-based bisbinaphthyl molecules have been synthesized to study their interactions with various chiral acids. These compounds exhibit highly enantioselective fluorescent responses, making them valuable as enantioselective fluorescent sensors for recognizing chiral acids. This application is crucial for analytical chemistry, where the selective detection and quantification of chiral molecules are often required (Li, Lin, Sabat, Hyacinth, & Pu, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40NO3P/c1-13(2)17-9-7-15(5)11-19(17)23-25(21,22)24-20-12-16(6)8-10-18(20)14(3)4/h13-20H,7-12H2,1-6H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAASKSVTHCKDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(N)OC2CC(CCC2C(C)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]oxy-4-methyl-1-propan-2-ylcyclohexane |
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